2-(Pyrrolidin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved through reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method allows for the creation of a variety of 2-(pyrrolidin-1-yl)pyrimidine derivatives, showcasing the versatility of this compound in synthesis applications. The structures of the synthesized compounds are typically confirmed through IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).
Scientific Research Applications
Synthesis of 2-(Pyrrolidin-1-yl)pyrimidines : A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines via reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles was developed, as confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).
Analogues of 2′,3′-dideoxynucleotides : Pyrrolidin-1-yl derivatives of pyrimidines and purines were prepared as analogues of 2′,3′-dideoxynucleotides, incorporating the phosphonomethoxy group as a phosphate mimic (Harnden et al., 1992).
Pharmacokinetics in Diabetes Treatment : The disposition of a dipeptidyl peptidase IV inhibitor, relevant for type 2 diabetes treatment, which contains a 2-(pyrrolidin-1-yl)pyrimidine structure, was studied in rats, dogs, and humans, revealing insights into its metabolism, excretion, and pharmacokinetics (Sharma et al., 2012).
Sky-Blue-Emitting OLEDs : A study on synthesizing heteroleptic Ir(III) metal complexes using pyrimidine chelates for applications in organic light-emitting diodes (OLEDs), particularly for high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Biological Activity in Plant Growth : New derivatives of 2-(pyrrolidin-1-yl)pyrimidine were synthesized, showing a pronounced plant growth stimulating effect in preliminary biological screening (Pivazyan et al., 2019).
Synthesis of Antiviral and Chemotherapeutic Agents : Various studies have been conducted on the synthesis and biological activity of pyrimidine derivatives, highlighting their potential in the development of antiviral and chemotherapeutic agents, as well as their role in nucleic acids and vitamins (Kumar et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXCZMYBFGWKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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